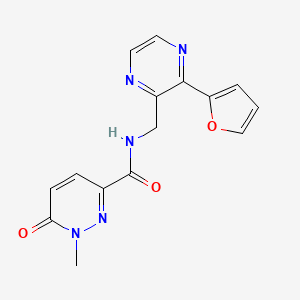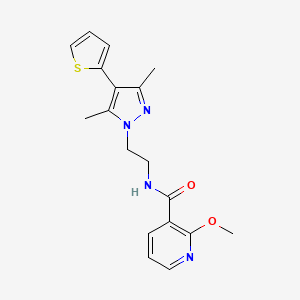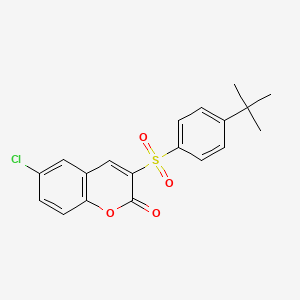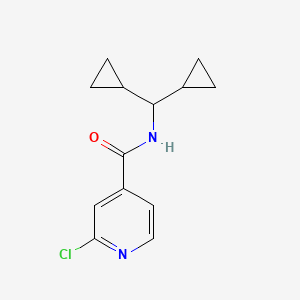![molecular formula C12H16N4O4 B2888083 4-[(1R,5S)-5-Azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid CAS No. 2173992-58-8](/img/structure/B2888083.png)
4-[(1R,5S)-5-Azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1R,5S)-5-Azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid is a synthetic compound with potential applications in multiple scientific domains. Its intricate chemical structure makes it of particular interest for research in medicinal chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Initial Reaction: : The synthesis typically begins with a protected cyclohexene derivative, where the azido group is introduced via nucleophilic substitution using azide salts under suitable conditions.
Morpoholine Ring Formation: : The incorporation of the morpholine ring is achieved by cyclization reactions, often utilizing bases such as sodium hydride.
Carboxylation: : The carboxyl group is added through carboxylation reactions, frequently using Grignard reagents followed by acid hydrolysis.
Industrial Production Methods:
Catalysis: : Utilizing catalysis under controlled temperature and pressure conditions ensures high yield and purity of the compound.
Purification: : Industrial production often includes multiple purification steps, such as recrystallization and chromatography, to ensure the compound meets quality standards for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The azido group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: : Reduction reactions can convert the azido group into an amine group using reagents like palladium on carbon.
Substitution: : The compound can undergo nucleophilic substitution reactions at the carbonyl and carboxyl groups.
Common Reagents and Conditions:
Oxidation Reagents: : Potassium permanganate, oxone.
Reduction Reagents: : Palladium on carbon, hydrogen gas.
Substitution Reagents: : Sodium azide, methyl iodide.
Major Products:
Oxidation: : Formation of nitrene derivatives.
Reduction: : Formation of amines.
Substitution: : Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(1R,5S)-5-Azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid has wide-ranging applications, including:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Medicine: : Investigated for its pharmacological activities, including potential antiviral and anticancer properties.
Industry: : Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action depends on its specific application:
Biological Targets: : The azido group can participate in click chemistry reactions, efficiently labeling biological molecules.
Pathways: : Potential involvement in biochemical pathways where it can modify proteins or nucleic acids through covalent bonding.
Vergleich Mit ähnlichen Verbindungen
5-Azidomethyl-2,4-oxazolidinedione
Azidomethylcyclohexane
Morpholine-2-carboxylic acid derivatives
This compound’s specific configuration and functional groups make it particularly useful in diverse scientific investigations
Eigenschaften
IUPAC Name |
4-[(1R,5S)-5-azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c13-15-14-9-3-1-2-8(6-9)11(17)16-4-5-20-10(7-16)12(18)19/h1,3,8-10H,2,4-7H2,(H,18,19)/t8-,9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUCNOOZSVCRNY-MGRQHWMJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2CC=CC(C2)N=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1C(=O)[C@@H]2CC=C[C@H](C2)N=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(tert-butyl)-N-(furan-2-ylmethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2888000.png)



![2-(2,5-Dimethylfuran-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2888006.png)
![N-(2-ethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2888008.png)
![(E)-methyl 2-((3-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2888009.png)
![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2888010.png)

![N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-ethylbenzamide](/img/structure/B2888013.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2888018.png)

![2-(2-Chloropropanoyl)-N-[2-(4-fluorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2888021.png)
